4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Medicinal Chemistry Lead Optimization Halogen Effects

Fragment-based screening and parallel SAR exploration demand building blocks with multiple, orthogonal diversification points and optimal lead-like properties. This 4-chloro-1,7-naphthyridine scaffold addresses that need by combining a chlorine handle for SNAr/cross-coupling with a carboxylic acid for amide library generation. Its low MW (212.63 g/mol) and balanced LogP (1.08) ensure superior ligand efficiency over the 4-bromo analog, reducing solubility-driven attrition in CNS and kinase programs.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
Cat. No. B13256464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=N2)C(=O)O)Cl
InChIInChI=1S/C9H9ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h3,11H,1-2,4H2,(H,13,14)
InChIKeyZZSSGORDMGWGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic Acid: Scaffold Identity & Procurement


4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (CAS 2092852-06-5) is a partially saturated naphthyridine derivative bearing a chlorine atom at the 4-position and a carboxylic acid at the 2-position. It belongs to the 1,7-naphthyridine subclass, a privileged scaffold in medicinal chemistry for kinase modulation, antibacterial development, and CNS-targeted programs. The compound has a molecular weight of 212.63 g/mol and a formula of C9H9ClN2O2 . Key physicochemical parameters computed include a topological polar surface area (TPSA) of 62.22 Ų and a consensus LogP of 1.08 , placing it in a favorable oral drug-like space relative to higher-halogen or fully aromatic analogs.

Scaffold Class 1,7-naphthyridine, tetrahydro core
Synthetic Handle 4-chloro enables cross-coupling and SNAr
Property Space Predicted favorable oral drug-like profile

Differentiation from In-Class Analogs


Within the tetrahydro-1,7-naphthyridine-2-carboxylic acid family, the identity of the 4-position substituent (Cl vs. Br vs. CH3 vs. H) and the saturation state of the ring system (tetrahydro vs. fully aromatic) dictate fundamentally different reactivity, ADME, and synthetic utility. The 4-chloro derivative provides a balanced leaving-group aptitude for SNAr or cross-coupling reactions while maintaining a lower molecular weight and lipophilicity than the 4-bromo analog, which reduces the risk of solubility-limited attrition in lead optimization . Simple replacement with the non-halogenated or 4-methyl congener would eliminate a key synthetic handle for late-stage diversification .

4-Bromo Analog Substitution
Target (4-Cl) Moderate leaving-group, lower MW and lipophilicity
Substitute (4-Br) Higher mass and lipophilicity may increase solubility-limited attrition risk
4-Methyl or Unsubstituted Analog Substitution
Target (4-Cl) Halogen handle enables diversification
Substitute (4-Me / 4-H) No halogen; limits late-stage functionalization and SAR exploration

Quantitative Evidence vs. Closest Analogs


Molecular Weight & Reactivity vs. 4-Bromo Analog

The target compound's chlorine substituent confers a molecular weight of 212.63 g/mol, which is 44.45 g/mol lower than the 4-bromo analog (257.08 g/mol) . This difference translates to a 17.3% reduction in molecular weight, a critical factor in fragment-based drug discovery where every atom counts toward ligand efficiency metrics. Chlorine is a moderately activating group for nucleophilic aromatic substitution, whereas bromine is more reactive but adds unnecessary mass and can complicate purification due to higher lipophilicity.

MW vs 4-Br Analog
Head-to-head
Δ = −44.45 g/mol (−17.3%)
Supports ligand efficiency evaluation
Computed from molecular formula; purity ≥95%
Medicinal Chemistry Lead Optimization Halogen Effects

LogP Comparison for ADME Optimization

The target compound exhibits a consensus LogP of 1.08, computed from its SMILES structure . Although direct experimental LogP data for the 4-bromo analog is not publicly available, the bromine atom is known to increase LogP by approximately 0.5–0.8 units over chlorine in heteroaromatic systems [1]. Lower LogP values correlate with improved aqueous solubility and reduced hERG liability, making the chloro derivative a more attractive starting point for oral drug candidates.

LogP vs 4-Br Analog
Class-level
ΔLogP ≈ −0.5 to −0.8 (estimated)
May support solubility and ADME context
Based on halogen LogP increments; no direct experimental LogP
ADME Drug-likeness Physicochemical Properties

TPSA Consistency for Scaffold Hopping

Both the 4-chloro and 4-bromo derivatives share an identical TPSA of 62.22 Ų . This value falls well below the 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, indicating that the chlorine atom does not introduce additional polarity that would compromise membrane permeability. Researchers can therefore substitute the chloro for the bromo scaffold without altering the hydrogen-bonding capacity of the core, preserving permeability while tuning halogen-dependent interactions.

TPSA vs 4-Br Analog
Head-to-head
ΔTPSA = 0.00 Ų
Supports permeability-matched scaffold replacement
Computed; identical H-bond donor/acceptor counts
Scaffold Hopping Permeability Bioisosterism

Synthetic Utility: Chlorine vs. Methyl/Unsubstituted Analogs

The chlorine at the 4-position is a competent leaving group for SNAr reactions and can participate in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under appropriate conditions . In contrast, the 4-methyl analog (C10H12N2O2, MW 192.21) and the unsubstituted parent (C9H10N2O2, MW 178.19) lack a halogen handle, severely limiting their utility for late-stage diversification. The 4-chloro compound thus serves as a more versatile building block for parallel synthesis and SAR exploration.

Halogen Handle vs Me/H
Class-level
Cl present; Me/H absent
Enables late-stage diversification context
Based on known chloroheteroaromatic reactivity; no direct coupling yield data
Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Evidence-Based Application Scenarios


Fragment-Based, Ligand-Efficient Lead Discovery

With a molecular weight of 212.63 g/mol and a LogP of 1.08 , this compound occupies an attractive physicochemical space for fragment-based screening. Its low molecular weight relative to the 4-bromo analog (257.08 g/mol) yields superior ligand efficiency metrics, making it the preferred choice for initial library procurement in hit-finding campaigns targeting enzymes with defined active-site pockets.

Scaffold Hopping: Bromo to Chloro in CNS Programs

The identical TPSA of 62.22 Ų between the 4-chloro and 4-bromo analogs supports direct scaffold hopping without altering hydrogen-bonding capacity. Coupled with a lower predicted LogP (1.08 vs. an estimated 1.6–1.9 for the bromo derivative) , the chloro compound offers a superior permeability-to-solubility balance for CNS-targeted projects where maintaining BBB penetration while reducing lipophilicity is critical.

Late-Stage Diversification via SNAr & Cross-Coupling

The chlorine substituent provides a versatile synthetic handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions , enabling the rapid generation of analog libraries. This makes the compound a strategically valuable intermediate for medicinal chemistry groups that require a single core scaffold capable of supporting diverse chemical elaborations, unlike the 4-methyl or unsubstituted parent compounds which lack a halogen leaving group .

Parallel Synthesis and SAR Studies

The combination of a reactive chlorine handle at the 4-position and a carboxylic acid at the 2-position allows orthogonal functionalization strategies. The carboxylic acid can be coupled to amines to generate amide libraries, while the chlorine can be further diversified via metal-catalyzed couplings . This dual functionalization capability distinguishes the compound from analogs bearing only one reactive site and supports efficient parallel SAR exploration.

Application
Selection Property
Validation Focus
Fragment-based screening studies
Molecular weight and lipophilicity context
Ligand efficiency endpoint evaluation
CNS scaffold hopping studies
TPSA and LogP property context
Permeability-solubility balance review
Late-stage diversification applications
Chlorine as synthetic handle
Cross-coupling feasibility assessment
Parallel SAR exploration
Orthogonal functionalization capability
Dual-site derivatization validation
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